Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-

Description

IUPAC Name and Structural Formula

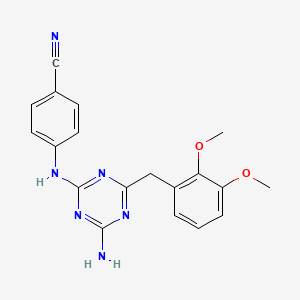

The IUPAC name for this compound is 4-[(4-amino-6-{[(2,3-dimethoxyphenyl)methyl]}-1,3,5-triazin-2-yl)amino]benzonitrile. This name reflects its core triazine ring substituted with amino, benzonitrile, and 2,3-dimethoxyphenylmethyl groups.

The structural formula (Fig. 1) consists of:

- A 1,3,5-triazine backbone with an amino group at position 4.

- A benzonitrile moiety linked via an amine group at position 2.

- A 2,3-dimethoxyphenylmethyl substituent at position 6.

The SMILES notation for the compound is COc1c(cccc1OC)Cc1nc(Nc2ccc(cc2)C#N)nc(n1)N , which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Molecular Descriptors

The compound is registered under CAS number 205381-58-4 , with additional provisional identifiers such as DTXSID60174534 . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₁₈N₆O₂ | |

| Molecular weight | 362.39 g/mol | |

| XLogP3 (Partition coefficient) | 3.7 (estimated) |

The molecular formula corresponds to 19 carbon, 18 hydrogen, 6 nitrogen, and 2 oxygen atoms, arranged to form a planar triazine core with aromatic substituents.

Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms across chemical databases:

- 4-[[4-Amino-6-[(2,3-dimethoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

- Benzonitrile, 4-[(4-amino-6-{[(2,3-dimethoxyphenyl)methyl]}-1,3,5-triazin-2-yl)amino]-

- DTXSID60174534 (EPA Substance Registry identifier)

Alternative naming conventions emphasize functional groups:

- Triazine-substituted benzonitrile derivative (descriptive)

- 2,3-Dimethoxybenzyl-triazine-aminobenzonitrile (functional group priority)

Properties

CAS No. |

205381-58-4 |

|---|---|

Molecular Formula |

C19H18N6O2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

4-[[4-amino-6-[(2,3-dimethoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C19H18N6O2/c1-26-15-5-3-4-13(17(15)27-2)10-16-23-18(21)25-19(24-16)22-14-8-6-12(11-20)7-9-14/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |

InChI Key |

DQDMMPNKMALLMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-aminobenzonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino and methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Antiviral Activity

One of the notable applications of this compound is in the development of antiviral agents. Research has indicated that compounds similar to benzonitrile derivatives exhibit activity against viruses such as HIV. For instance, derivatives of triazine compounds have been studied for their ability to inhibit the replication of HIV, making them potential candidates for further development in antiviral therapies .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with specific biological targets. Studies have shown that triazine derivatives can inhibit cancer cell proliferation by inducing apoptosis. A study demonstrated that similar compounds could effectively inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Antimicrobial Activity

Benzonitrile derivatives have also been screened for antimicrobial properties. Research indicates that these compounds can show moderate activity against both gram-positive and gram-negative bacteria. For example, a related compound was synthesized and tested against several bacterial strains, demonstrating promising results in inhibiting bacterial growth .

Herbicides and Pesticides

In agricultural science, compounds similar to benzonitrile are being explored as herbicides and pesticides. The triazine moiety is known for its herbicidal properties, particularly in inhibiting photosynthesis in plants. Research has focused on synthesizing new derivatives that can enhance efficacy while reducing environmental impact. A study highlighted the synthesis of triazine-based herbicides that effectively control weed populations without harming crop yields .

Plant Growth Regulators

Additionally, there is potential for using benzonitrile derivatives as plant growth regulators. Certain modifications to the chemical structure can lead to enhanced plant growth or stress resistance. Studies have indicated that triazine compounds can influence plant hormonal pathways, promoting growth under suboptimal conditions .

Polymer Chemistry

In materials science, benzonitrile derivatives are being investigated for their role in polymer chemistry. The incorporation of triazine units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazine structures exhibit improved performance in high-temperature applications .

Nanomaterials

Benzonitrile derivatives are also being explored in the synthesis of nanomaterials. Their unique chemical properties allow for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions. A recent study demonstrated the use of triazine-based nanoparticles for targeted drug delivery to cancer cells, showcasing their potential in nanomedicine .

Mechanism of Action

The mechanism of action of benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their pharmacological and agrochemical applications. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The (2,3-dimethoxyphenyl)methyl group in the target compound may confer metabolic stability due to methoxy groups, which resist oxidation compared to halogenated analogs (e.g., 2,6-dichlorophenoxy in ).

Synthetic Feasibility: The target compound’s synthesis likely involves nucleophilic substitution at the triazine’s 6-position, similar to methods for 4-((4-amino-6-(p-tolyloxy)-1,3,5-triazin-2-yl)amino)benzonitrile, which uses ammonia in dioxane at 101°C . Yields for triazine derivatives vary significantly (7–91%) depending on substituent reactivity and purification methods (e.g., HPLC in vs. column chromatography in ).

Physicochemical Properties: Lipophilicity: The target compound’s logP is estimated to be higher than dichlorophenoxy analogs (due to methoxy groups) but lower than benzylamino derivatives . Solubility: Methoxy groups may improve aqueous solubility compared to halogenated derivatives but reduce it relative to sulfonamide-containing analogs .

Biological Performance: Compounds with benzylamino or p-tolylamino substituents (e.g., ) exhibit stronger anticancer activity (IC₅₀ <10 μM) than halogenated derivatives, suggesting steric and electronic optimization is critical for potency. The target compound’s 2,3-dimethoxyphenyl group could confer selectivity for enzymes like tyrosine kinases or cytochrome P450 isoforms, though experimental validation is needed .

Biological Activity

Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on various research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

Chemical Formula: C19H18N6O2

Molecular Weight: 362.3852 g/mol

CAS Number: 205381-58-4

IUPAC Name: Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-

The compound features a triazine ring and a dimethoxyphenyl group, which are critical for its biological activity. The structural characteristics suggest potential interactions with biological targets that could be explored for therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing triazine moieties often exhibit anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the dimethoxyphenyl group is hypothesized to enhance cytotoxic effects due to electron-donating properties that stabilize reactive intermediates during metabolic processes.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzonitrile Derivative | A431 (epidermoid carcinoma) | <10 | Apoptosis induction |

| Benzonitrile Derivative | HT29 (colon carcinoma) | <15 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of benzonitrile derivatives has also been investigated. Compounds similar to the one have demonstrated activity against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that modifications in the phenyl ring can significantly impact antimicrobial efficacy.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Benzonitrile Derivative | Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Benzonitrile Derivative | Escherichia coli | 16 µg/mL | Bactericidal |

Case Studies

-

Anticancer Efficacy Study:

A study conducted on a series of triazine derivatives revealed that the compound exhibited significant antiproliferative effects against A431 and HT29 cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -

Antimicrobial Evaluation:

In another investigation, derivatives were tested against a panel of bacterial strains. The results indicated that compounds with electron-withdrawing groups on the phenyl ring enhanced antibacterial activity significantly compared to those without such substitutions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Amino Group Positioning: The positioning of amino groups on the triazine ring is crucial for enhancing biological activity.

- Substituents on Phenyl Ring: Electron-donating groups like methoxy enhance anticancer activity, while electron-withdrawing groups improve antimicrobial efficacy.

Q & A

Q. What synthetic methodologies are optimal for preparing triazine-substituted benzonitrile derivatives, and how can reaction conditions be optimized?

Methodological Answer: Triazine-substituted benzonitriles are synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, reacting 4-aminobenzonitrile with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under controlled temperatures (e.g., 45–101°C) in the presence of a base like N-ethyl-N-isopropylpropan-2-amine allows selective substitution at the triazine ring . Key steps:

- Stepwise substitution : Introduce amino or alkoxy groups sequentially to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Purification : Crude products often require column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

Q. What thermodynamic properties (e.g., viscosity, phase transitions) are critical for experimental design?

Methodological Answer:

- Viscosity : Benzonitrile derivatives exhibit temperature-dependent viscosity fluctuations (e.g., ~313 K) due to conformational changes and ring stacking . Use rotational viscometers with temperature control (±0.1°C) for precise measurements.

- Phase transitions : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal polymorphic transitions. For example, benzonitrile shows a desublimation equilibrium curve with distinct solid-liquid phase boundaries .

Advanced Research Questions

Q. How can contradictory data on catalyst deactivation during hydrogenation of nitrile groups be resolved?

Methodological Answer: Catalyst deactivation (e.g., Pd/C) during nitrile hydrogenation may arise from intermediate adsorption rather than metal leaching. To investigate:

- Pre-treatment experiments : Expose catalysts to benzonitrile or HCOOH–NEt₃. If activity drops post-HCOOH–NEt₃ treatment, strongly adsorbed intermediates (e.g., NH₃, CN⁻) likely block active sites .

- Surface analysis : Use XPS or TEM to compare fresh vs. spent catalysts. Pd content (5.56 wt% vs. 5.24 wt%) may not correlate with activity loss, suggesting poisoning by byproducts .

Q. How do computational simulations explain experimental anomalies in benzonitrile’s bulk properties?

Methodological Answer: Molecular dynamics (MD) simulations reveal that viscosity fluctuations in benzonitrile (~313 K) correlate with transient stacking of aromatic rings. Key steps:

- Force field selection : Use OPLS-AA or CHARMM for accurate van der Waals and dipole interactions .

- Cluster analysis : Identify π-π stacking configurations (e.g., T-shaped vs. parallel-displaced) contributing to viscosity changes .

- Free energy calculations : Compute solvation free energies to predict miscibility with co-solvents (e.g., H₂O, DMSO) .

Q. What is the significance of benzonitrile derivatives in astrochemical environments?

Methodological Answer: Benzonitrile derivatives are probes for aromatic chemistry in space. For example:

- Half-life estimation : Titan’s ionosphere data (Cassini/Voyager) suggest benzonitrile’s stability under electron flux (t₁/₂ ~ hours to days), making it a marker for prebiotic chemistry .

- Spectroscopic detection : Use radio telescopes (e.g., ALMA) to detect rotational transitions (e.g., J = 5–4 line at 100 GHz) in molecular clouds .

Q. How do substituents (e.g., 2,3-dimethoxy groups) influence hydrogen bonding and surface adsorption?

Methodological Answer:

- Hydrogen bonding : The 2,3-dimethoxy group enhances hydrogen-bond acceptor capacity (O–H···N≡C interactions) in protic solvents. FTIR studies show blueshifts in C≡N stretches (Δν ~ 10 cm⁻¹) in H₂O .

- Surface adsorption : On metal surfaces (e.g., Ag, Pd), methoxy groups increase binding via lone-pair donation. Use DFT calculations (B3LYP/6-311+G*) to model adsorption energies (e.g., −45 kJ/mol on Ag(111)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.